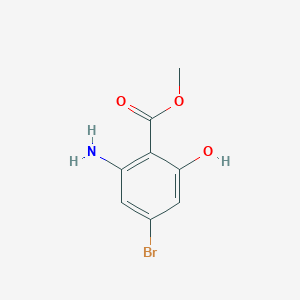

Methyl 2-amino-4-bromo-6-hydroxybenzoate

Description

Methyl 2-amino-4-bromo-6-hydroxybenzoate (CAS: 1801610-22-9) is a substituted benzoate ester featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at position 2, a bromine atom (-Br) at position 4, and a hydroxyl (-OH) group at position 6. The ester moiety is derived from methanol, forming the methyl ester at the carboxylate position. This compound is of interest in organic synthesis and pharmaceutical research due to its combination of electron-donating (NH₂, OH) and electron-withdrawing (Br) substituents, which influence its reactivity and physical properties .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 2-amino-4-bromo-6-hydroxybenzoate |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,10H2,1H3 |

InChI Key |

YRTUPFFSQANLDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-6-hydroxybenzoate typically involves multiple steps. One common method starts with the bromination of methyl salicylate to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the amino group at the 2-position. The final step involves the reduction of the nitro group to an amino group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to a primary amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of methyl 2-amino-4-bromo-6-oxobenzoate.

Reduction: Formation of methyl 2-amino-4-bromo-6-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-bromo-6-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors, affecting cellular pathways and processes. The exact mechanism would vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the provided evidence: Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5) and Methyl 4-bromo-2-chloro-6-methylbenzoate (CAS: 877149-10-5). These analogs differ in substituent identity and position, enabling a systematic analysis of structural effects on properties.

Structural and Molecular Comparisons

Table 1: Substituent and Molecular Data

*Inferred formula based on structural analysis.

†Calculated molecular weight (see Section 2.2).

Molecular Weight Analysis

The target compound’s molecular weight (~261.05 g/mol) is higher than that of Methyl 4-bromo-2-hydroxy-6-methylbenzoate (245.07 g/mol) due to the amino group’s nitrogen atom and additional hydrogen bonding capacity. However, it is slightly lower than Methyl 4-bromo-2-chloro-6-methylbenzoate (263.52 g/mol), where chlorine’s higher atomic mass contributes to the difference .

Substituent Effects on Physical and Chemical Properties

(a) Solubility and Polarity

- Target Compound: The presence of polar -NH₂ and -OH groups enhances solubility in polar solvents (e.g., water, ethanol) compared to analogs with nonpolar methyl (-CH₃) or chloro (-Cl) groups. Hydrogen bonding between -NH₂/-OH and solvent molecules facilitates dissolution .

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate : The hydrophobic -CH₃ group at position 6 reduces aqueous solubility relative to the target compound.

- Methyl 4-bromo-2-chloro-6-methylbenzoate : The -Cl group (moderately polar but less than -NH₂/-OH) and -CH₃ result in lower polarity, favoring solubility in organic solvents like dichloromethane .

(b) Reactivity

- The -OH group may participate in condensation or esterification reactions.

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate : The -OH group at position 2 allows for similar reactivity, but the -CH₃ group at position 6 introduces steric hindrance, slowing certain reactions.

- Methyl 4-bromo-2-chloro-6-methylbenzoate : The -Cl group is less reactive than -NH₂/-OH but can undergo nucleophilic aromatic substitution under harsh conditions .

(c) Stability

- Target Compound : Susceptible to oxidation due to the -NH₂ group, requiring storage under inert conditions. The -OH group may also lead to degradation via acid-catalyzed ester hydrolysis.

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate : Greater stability under oxidative conditions but prone to ester hydrolysis in acidic/basic environments.

- Methyl 4-bromo-2-chloro-6-methylbenzoate : Enhanced stability due to the inert -Cl and -CH₃ groups, making it suitable for long-term storage .

Biological Activity

Methyl 2-amino-4-bromo-6-hydroxybenzoate, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Methyl 2-amino-4-bromo-6-hydroxybenzoate possesses a molecular formula of C₉H₈BrNO₃ and a molecular weight of approximately 246.058 g/mol. Its structural characteristics include:

- A bromine atom at the 4-position of the benzoate ring.

- An amino group at the 2-position.

- A hydroxyl group at the 6-position.

These functional groups contribute to its reactivity and biological interactions, enhancing its potential as a therapeutic agent.

1. Anti-inflammatory Properties

Research indicates that methyl 2-amino-4-bromo-6-hydroxybenzoate exhibits significant anti-inflammatory effects. It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown a reduction in inflammatory markers in cell cultures treated with this compound, suggesting its utility in managing conditions like arthritis and other inflammatory diseases.

2. Antimicrobial Activity

Preliminary studies highlight the compound's antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity comparable to established antibiotics.

3. Enzyme Inhibition

Methyl 2-amino-4-bromo-6-hydroxybenzoate has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This property is particularly relevant in cancer research, where enzyme inhibitors can halt tumor growth by disrupting metabolic pathways essential for cancer cell proliferation .

The biological activity of methyl 2-amino-4-bromo-6-hydroxybenzoate is primarily attributed to its interactions with molecular targets, such as enzymes and receptors. The presence of bromine enhances its reactivity, while the amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding to active sites on proteins.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of methyl 2-amino-4-bromo-6-hydroxybenzoate against Staphylococcus aureus, the compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial properties. The study concluded that the compound could serve as a basis for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.